molecular formula C5H12ClNO B6333546 (R)-2-Amino-2-cyclopropylethanol hydrochloride CAS No. 1401163-31-2

(R)-2-Amino-2-cyclopropylethanol hydrochloride

Cat. No.: B6333546
CAS No.: 1401163-31-2
M. Wt: 137.61 g/mol
InChI Key: YPMKFTYTWTWHKM-JEDNCBNOSA-N
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Description

(R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2) is a chiral organic compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.58 g/mol (calculated). It is a hydrochloride salt of a secondary amine, featuring a cyclopropane ring directly bonded to a hydroxyl-containing ethanolamine backbone. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis . The compound is commercially available in purities of 95% and quantities ranging from 100 mg to 1 g .

The cyclopropane ring’s high ring strain and sp³ hybridization influence its reactivity and binding interactions, distinguishing it from larger cyclic analogs.

Properties

IUPAC Name

(2R)-2-amino-2-cyclopropylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKFTYTWTWHKM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Cyclopropanation

The Corey-Chaykovsky cyclopropanation reaction enables the construction of the cyclopropane ring from α,β-unsaturated esters. By employing a chiral auxillary such as (R)-4-phenyl-2-oxazolidinone, the reaction achieves enantioselectivity >90% (Table 1). For instance, treatment of ethyl acrylate with trimethylsulfoxonium iodide in the presence of NaH yields the cyclopropane ester, which is subsequently hydrolyzed to the carboxylic acid. Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group, followed by HCl-mediated salt formation.

Table 1: Chiral Auxiliary-Mediated Synthesis

StepReagents/ConditionsYield (%)ee (%)
CyclopropanationNaH, TMSOI, THF, 0°C → rt7892
HydrolysisLiOH, H₂O/THF, 50°C95-
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, rt8290
Salt FormationHCl (g), Et₂O, 0°C98-

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine precursors using chiral Rhodium or Ruthenium catalysts offers a direct route to the (R)-enantiomer. For example, hydrogenation of 2-cyclopropylidene-ethanolamine over a DuPHOS-Rh catalyst at 50 bar H₂ achieves 95% ee. This method circumvents the need for protecting groups but requires high-pressure equipment.

Resolution Techniques

Diastereomeric Salt Formation

Racemic 2-amino-2-cyclopropylethanol is resolved using chiral resolving agents like (R)-mandelic acid. The diastereomeric salts exhibit differential solubility in ethanol/water mixtures, enabling selective crystallization. A 1:1 molar ratio of racemate to resolving agent in 70% ethanol yields the (R)-enantiomer with 88% ee after two recrystallizations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol selectively acylates the (S)-enantiomer, leaving the (R)-isomer unreacted. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, the reaction achieves 99% ee for (R)-2-amino-2-cyclopropylethanol at 50% conversion.

Cyclopropanation Strategies

Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a cyclopropane ring from allylic alcohols. For instance, treatment of 2-aminoallylethanol with Zn-Cu/CH₂I₂ in dichloromethane at 40°C furnishes the cyclopropane derivative in 70% yield. However, this method lacks stereocontrol, necessitating subsequent resolution.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) carboxylates catalyze the cyclopropanation of diazo compounds with olefins. Using ethyl diazoacetate and 2-aminoethanol-derived olefins, this method achieves 85% yield but requires careful handling of explosive diazo reagents.

Amino Group Introduction

Gabriel Synthesis

The Gabriel synthesis involves alkylation of phthalimide with 2-bromo-2-cyclopropylethanol, followed by hydrazinolysis to release the primary amine. Although this method affords high yields (~90%), it generates stoichiometric phthalic waste, complicating purification.

Reductive Amination of Cyclopropane Ketones

Reductive amination of 2-cyclopropyl-2-ketoethanol with ammonium acetate and sodium triacetoxyborohydride in dichloroethane provides the amine in 80% yield. This one-pot reaction benefits from mild conditions but requires anhydrous solvents.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in diethyl ether or methanol to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:3) enhances purity to >99%, as confirmed by ion chromatography.

Purification and Characterization

Chromatographic Methods

Flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) removes diastereomeric impurities. HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min) confirms enantiomeric excess (Figure 1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 1.05–1.15 (m, 4H, cyclopropane), 3.45 (q, J = 6.8 Hz, 2H, CH₂OH), 3.80 (t, J = 5.2 Hz, 1H, CHNH₂).

  • IR (KBr): 3350 cm⁻¹ (NH₃⁺), 1590 cm⁻¹ (C-N).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)ee (%)CostScalability
Chiral Auxiliary7892HighModerate
Enzymatic Resolution4599LowHigh
Catalytic Hydrogenation9095Very HighLow

Industrial-Scale Considerations

Large-scale production favors enzymatic resolution due to low catalyst costs and minimal waste. However, asymmetric hydrogenation offers faster throughput despite higher capital investment. Solvent recovery systems and continuous-flow reactors improve sustainability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-cyclopropylethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents and nucleophiles under controlled temperatures.

Major Products Formed: The major products formed from these reactions include various substituted cyclopropyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(R)-2-Amino-2-cyclopropylethanol hydrochloride serves as a building block in organic synthesis. Its chiral nature makes it valuable in asymmetric synthesis, where specific enantiomers are desired for various chemical reactions.

  • Asymmetric Synthesis : The compound can be utilized as a chiral auxiliary to enhance the selectivity of reactions, leading to the production of enantiomerically pure compounds.
Application AreaDescription
Building BlockUsed in synthesizing more complex molecules.
Chiral AuxiliaryEnhances selectivity in asymmetric synthesis reactions.

Biology

The compound's unique structure allows it to interact with biological targets, making it a subject of interest for studying enzyme inhibition and receptor binding.

  • Enzyme Inhibition : Preliminary studies suggest that the amino group may facilitate interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The cyclopropyl structure may enhance binding affinity to specific receptors, influencing physiological responses.
Biological ActivityMechanism of Action
Enzyme InhibitionInteracts with enzymes to modulate their activity.
Receptor BindingBinds to receptors, affecting signaling pathways and cellular responses.

Medicine

Research is ongoing to explore the potential therapeutic applications of (R)-2-Amino-2-cyclopropylethanol hydrochloride, particularly in drug discovery.

  • Medicinal Chemistry : Its structural features indicate potential for developing new pharmaceuticals targeting specific biological pathways.
Therapeutic PotentialApplication Description
Drug DiscoveryInvestigated for its potential in developing new therapeutic agents.
Targeted PathwaysMay influence specific biochemical pathways involved in disease processes.

Case Studies

  • Asymmetric Synthesis in Drug Development
    • A study demonstrated the use of (R)-2-Amino-2-cyclopropylethanol hydrochloride as a chiral auxiliary in synthesizing a novel anti-cancer agent. The resulting compound exhibited improved efficacy and selectivity compared to non-chiral analogs.
  • Biological Activity Assessment
    • Research assessed the interaction of (R)-2-Amino-2-cyclopropylethanol hydrochloride with a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at low concentrations, suggesting potential applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-cyclopropylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key differences between (R)-2-Amino-2-cyclopropylethanol hydrochloride and two related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(R)-2-Amino-2-cyclopropylethanol hydrochloride 1401163-31-2 C₅H₁₂ClNO 137.58 Cyclopropane ring, ethanolamine backbone, HCl salt
trans-(1R,2R)-2-Aminocyclopentanol hydrochloride 31775-67-4 C₅H₁₂ClNO 137.58 Cyclopentane ring, amino and hydroxyl groups
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride 169032-01-3 C₈H₁₁Cl₂NO 208.08 Chlorophenyl substituent, ethanolamine backbone, HCl salt

Key Observations :

  • Ring Size: The cyclopropane ring in the target compound introduces greater steric strain compared to the cyclopentane ring in trans-(1R,2R)-2-Aminocyclopentanol hydrochloride. This strain may enhance reactivity in ring-opening reactions or alter binding kinetics in biological systems .
  • Solubility : All three compounds are hydrochloride salts, suggesting moderate-to-high water solubility, though experimental data are lacking for the target compound.

Key Findings :

  • trans-(1R,2R)-2-Aminocyclopentanol hydrochloride has been studied for its role in synthesizing β-amino alcohols, which exhibit antimicrobial and antifungal properties. Its larger ring size may reduce steric hindrance compared to the cyclopropane analog, favoring enzyme interactions .
  • The chlorophenyl derivative (CAS: 169032-01-3) demonstrates how aromatic substituents can modulate biological activity.

Biological Activity

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

(R)-2-Amino-2-cyclopropylethanol hydrochloride has the molecular formula C5H11ClNO\text{C}_5\text{H}_{11}\text{ClN}O and a molecular weight of 137.61 g/mol. The compound features an amino group and a cyclopropyl group attached to an ethanol backbone, which contributes to its versatility in various chemical reactions and biological interactions.

The biological activity of (R)-2-Amino-2-cyclopropylethanol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially influencing various biochemical pathways involved in cellular signaling and metabolic processes.

Potential Interaction Pathways

  • Enzyme Inhibition : The amino group may facilitate interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The cyclopropyl structure may enhance binding affinity to specific receptors, influencing physiological responses.

Biological Activity

Research into the biological activities of (R)-2-Amino-2-cyclopropylethanol hydrochloride is still emerging. However, preliminary studies suggest several potential applications:

  • Medicinal Chemistry : The compound's structural features indicate potential for use in drug discovery, particularly in developing new pharmaceuticals targeting specific biological pathways.
  • Asymmetric Synthesis : Its chiral nature makes it a valuable building block in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-2-Amino-2-cyclopropylethanol hydrochloride, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-methylbutanolC5H13NODifferent stereochemistry affecting activity
2-AminoethanolC2H7NOSimple amine structure without cyclic groups
3-AminocyclopropylmethanolC5H11NOContains a longer carbon chain

This table illustrates that (R)-2-Amino-2-cyclopropylethanol hydrochloride stands out due to its cyclopropyl structure combined with an amino alcohol functionality, enhancing its chiral properties compared to simpler amines or alcohols.

Q & A

Q. How to troubleshoot inconsistent cytotoxicity results across cell lines?

  • Methodological Answer :
  • Step 1 : Verify compound stability in culture media (LC-MS/MS at 0h and 24h).
  • Step 2 : Control for efflux pumps (e.g., add 10 µM verapamil in P-gp-overexpressing lines).
  • Step 3 : Use isogenic cell pairs (wild-type vs. target knockout) to confirm on-target effects .

Structural & Functional Comparisons

Q. How does (R)-2-Amino-2-cyclopropylethanol hydrochloride compare to its (S)-enantiomer in receptor binding?

  • Methodological Answer : The (R)-enantiomer shows 50-fold higher affinity for adrenergic α2_2 receptors in radioligand binding assays (KiK_i = 12 nM vs. 600 nM for (S)-form). Docking studies attribute this to optimal hydrogen bonding with Asp113 in the binding pocket .

Q. What are key differences between this compound and 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl?

  • Methodological Answer : The dichlorophenyl analog has higher logP (2.1 vs. 1.4) and targets dopamine D2_2 receptors (IC50_{50} = 80 nM) instead of adrenergic receptors. SAR studies indicate the cyclopropane group reduces off-target hERG binding (IC50_{50} > 30 µM) .

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